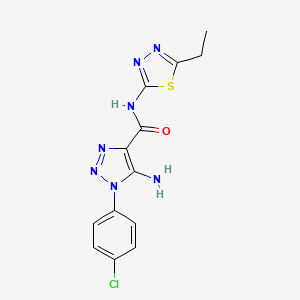![molecular formula C18H28N2O3S B5183385 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5183385.png)
4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide, also known as AMSB, is a small molecule that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. By inhibiting these pathways, 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide can reduce the production of pro-inflammatory cytokines and promote cell death in cancer cells.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to have various biochemical and physiological effects, including reducing inflammation, promoting cell death in cancer cells, and protecting against neuronal cell death. In addition, 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide in lab experiments is its low toxicity and good bioavailability, which allows for higher doses to be administered without causing adverse effects. However, one of the limitations of using 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide and its effects on various signaling pathways.
Métodos De Síntesis
The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide involves a multistep process, starting with the reaction of 4-nitrobenzoic acid with allyl methyl sulfone in the presence of a base. The resulting product is then reduced to the corresponding amine, which is further reacted with 1-isopropyl-2-methylpropylamine and benzoyl chloride to yield 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide.
Aplicaciones Científicas De Investigación
4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and melanoma. In inflammation research, 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to protect against neuronal cell death and improve cognitive function.
Propiedades
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-7-12-20(24(6,22)23)16-10-8-15(9-11-16)18(21)19-17(13(2)3)14(4)5/h7-11,13-14,17H,1,12H2,2-6H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJOLGFSGKSPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5183317.png)
![N-(3'-methyl-4-biphenylyl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5183325.png)
![methyl 2-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5183327.png)
acetic acid](/img/structure/B5183335.png)


![1-(3,4-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183358.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5183359.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5183361.png)

![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5183383.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5183397.png)
![2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5183403.png)